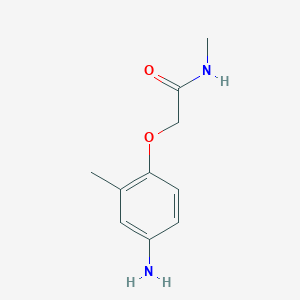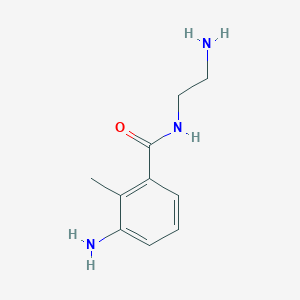![molecular formula C8H10N2O2 B1406071 5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-1-カルボン酸 CAS No. 1520287-70-0](/img/structure/B1406071.png)
5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-1-カルボン酸
概要
説明
5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of 5H,6H,7H,8H-Imidazo[1,5-a]pyridine-1-carboxylic acid is represented by the InChI code: 1S/C8H10N2O2.ClH/c11-8(12)6-1-2-7-3-9-5-10(7)4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H .Chemical Reactions Analysis
While specific chemical reactions involving 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid are not mentioned in the search results, the compound is known to be involved in a variety of transformations, as mentioned in the synthesis analysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.64 . It is a solid at room temperature . The compound’s storage temperature is room temperature in an inert atmosphere .科学的研究の応用
以下は、5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-1-カルボン酸の科学研究への応用に関する包括的な分析であり、いくつかのユニークな用途に焦点を当てています。
農薬
イミダゾ[1,5-a]ピリジンの構造要素は農薬において重要であり、その誘導体が新しい殺虫剤または除草剤の開発に使用できることを示唆しています。
これらの分野はそれぞれ、5H,6H,7H,8H-イミダゾ[1,5-a]ピリジン-1-カルボン酸のユニークな特性から恩恵を受け、技術と医学の革新と進歩につながります .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid are currently unknown. This compound is a derivative of imidazo[1,5-a]pyridine, a heterocyclic aromatic organic compound
Mode of Action
As a derivative of imidazo[1,5-a]pyridine, it may share similar properties and interactions with its targets . .
Biochemical Pathways
Given its structural similarity to imidazo[1,5-a]pyridine, it may influence similar pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .
生化学分析
Cellular Effects
The effects of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can modulate the activity of signaling molecules such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), leading to changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context of its interaction. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a certain concentration .
Metabolic Pathways
5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of various metabolites by modulating enzyme activity within these pathways. For instance, it may enhance or inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution pattern of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can influence its activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a key determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can affect its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSTKIQHRRDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)

![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)




![Benzyl[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B1406005.png)
![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)



